molecular formula C8H12N2 B13056546 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B13056546
M. Wt: 136.19 g/mol
InChI Key: QKLGNTNFUIBIOO-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H12N2/c1-6-4-8-7(5-10-6)2-3-9-8/h2-3,6,9-10H,4-5H2,1H3

InChI Key

QKLGNTNFUIBIOO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a dipolar cycloaddition reaction followed by a Cope elimination sequence has been developed to access this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is unique due to its specific substitution pattern and the resulting biological activities.

Biological Activity

6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (CAS No. 2135331-72-3) is a bicyclic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of pyrrolidine derivatives known for their diverse pharmacological properties. The following sections summarize the biological activities associated with this compound, supported by research findings and relevant case studies.

  • Molecular Formula : C8_8H12_{12}N2_2
  • Molecular Weight : 136.20 g/mol
  • CAS Number : 2135331-72-3

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo[3,2-C]pyridine derivatives. For instance, a study designed and synthesized various derivatives as colchicine-binding site inhibitors. Among these, one compound exhibited significant antitumor activity against several cancer cell lines (HeLa, SGC-7901, MCF-7) with IC50_{50} values ranging from 0.12 to 0.21 µM. This compound also effectively inhibited tubulin polymerization and disrupted microtubule dynamics at low concentrations (0.12 µM) .

2. Analgesic and Sedative Properties

Pyrrolo[3,4-c]pyridine derivatives have been extensively studied for their analgesic and sedative effects. These compounds have shown promise in treating conditions related to the nervous system due to their ability to modulate neurotransmitter systems . For example, certain derivatives were reported to enhance pain relief in preclinical models by acting on opioid receptors.

3. Antimycobacterial Activity

The antimycobacterial activity of pyrrolo[3,2-C]pyridine derivatives has also been investigated. One study demonstrated that specific compounds exhibited effective inhibition of Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) below 0.15 µM for certain esters . This suggests a potential application in tuberculosis treatment.

4. Insulin Sensitivity Enhancement

Another area of interest is the enhancement of insulin sensitivity by certain derivatives of pyrrolo[3,2-C]pyridine. Compounds were tested for their ability to stimulate glucose incorporation into lipids in mouse adipocytes, showing an increase in insulin sensitivity by up to 37.4% depending on the substituents present on the phenyl ring .

Case Studies and Research Findings

StudyFindings
Deraeve et al., 2021Synthesized pyrrolo[3,4-c]pyridine derivatives; demonstrated significant antitumor activity against HeLa and MCF-7 cell lines .
Recent Analgesic StudyExplored analgesic properties; showed effectiveness in pain modulation through opioid receptor interaction .
Antimycobacterial ResearchIdentified compounds with MIC < 0.15 µM against Mtb; promising candidates for tuberculosis treatment .

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